4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 57122-06-2
VCID: VC6052236
InChI: InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3
SMILES: CC1=C(C=C2C(=C1OC)CCC2=O)OC
Molecular Formula: C12H14O3
Molecular Weight: 206.241

4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 57122-06-2

Cat. No.: VC6052236

Molecular Formula: C12H14O3

Molecular Weight: 206.241

* For research use only. Not for human or veterinary use.

4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one - 57122-06-2

Specification

CAS No. 57122-06-2
Molecular Formula C12H14O3
Molecular Weight 206.241
IUPAC Name 4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3
Standard InChI Key OZVIHVKYWYOEOV-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=C1OC)CCC2=O)OC

Introduction

Chemical Identity and Structural Characteristics

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone class of organic compounds, which feature a fused bicyclic framework of benzene and cyclopentanone. Its molecular structure is defined by methoxy groups at the 4- and 6-positions, a methyl group at the 5-position, and a ketone functional group at the 1-position of the indane system. The compound’s IUPAC name, 4,6-dimethoxy-5-methyl-2,3-dihydro-1h-inden-1-one, reflects this substitution pattern.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
CAS Registry Number57122-06-2
IUPAC Name4,6-dimethoxy-5-methyl-2,3-dihydro-1h-inden-1-one
SMILES NotationCOC1=CC2=C(CCC2=O)C(OC)=C1C
Purity97%

The compound’s SMILES string (COC1=CC2=C(CCC2=O)C(OC)=C1C) encodes its stereoelectronic features, including the ketone group (C=O), methoxy substituents (OCH₃), and methyl group (CH₃). Its molecular weight of 206.24 g/mol places it within the range of small-molecule drug candidates, suggesting potential bioavailability .

Synthesis and Characterization

Analytical Characterization

Modern techniques for validating the structure and purity of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for confirming proton environments and carbon骨架 connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns.

  • X-ray Crystallography: Resolving crystal packing and intermolecular interactions, though no published crystal structures exist for this specific compound.

Pharmacological Significance

Structural Activity Relationships (SAR)

The indanone core is a privileged structure in drug discovery, with derivatives exhibiting diverse bioactivities. Key SAR considerations for 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one include:

  • Methoxy Groups: Electron-donating methoxy substituents may enhance metabolic stability and influence binding to aromatic protein pockets.

  • Methyl Group: The 5-methyl moiety could sterically modulate interactions with enzymatic active sites.

  • Ketone Functionality: The α,β-unsaturated ketone may participate in covalent bonding with nucleophilic residues in target proteins.

Hypothesized Bioactivities

While direct studies on this compound are lacking, structurally related indanones demonstrate:

  • Cholinesterase Inhibition: Analogous to donepezil, a drug used in Alzheimer’s disease therapy.

  • Antioxidant Properties: Scavenging of reactive oxygen species (ROS) via resonance-stabilized radical intermediates.

  • Antimicrobial Effects: Disruption of microbial cell membranes or enzyme systems.

Research Gaps and Future Directions

Despite its intriguing structure, significant knowledge gaps persist:

  • Synthetic Optimization: No published protocols detail efficient large-scale production.

  • Biological Screening: Absence of in vitro or in vivo activity data against validated targets.

  • Toxicological Profile: Safety and pharmacokinetic properties remain uncharacterized.

Priority research areas should include:

  • Comprehensive SAR Studies: Systematic variation of substituents to optimize potency and selectivity.

  • Computational Modeling: Molecular docking studies to predict target engagement.

  • ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity.

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